molecular formula C14H8ClF3O3 B572674 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 1261840-24-7

2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid

Cat. No. B572674
CAS RN: 1261840-24-7
M. Wt: 316.66
InChI Key: BFKFRIGCWWRDCK-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is a chemical compound with the CAS Number: 1261840-24-7 . Its molecular weight is 316.66 and its IUPAC name is 3-chloro-2’-(trifluoromethoxy)[1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is 1S/C14H8ClF3O3/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid can be found online . It’s crucial to handle this compound with appropriate safety measures. Always wear protective clothing and avoid breathing in the compound .

Mechanism of Action

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that it may interact with its targets through covalent bonding. The trifluoromethoxy group in the compound could potentially enhance its binding affinity to its targets.

properties

IUPAC Name

2-chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O3/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKFRIGCWWRDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742698
Record name 3-Chloro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid

CAS RN

1261840-24-7
Record name 3-Chloro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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